(E)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)acrylamide
Description
(E)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)acrylamide is a small-molecule acrylamide derivative featuring a phthalazinone core substituted with a cyclopentyl group and a thiophen-2-yl acrylamide side chain. The (E)-configuration of the acrylamide moiety ensures structural rigidity, which is critical for target binding. Structural characterization of such compounds typically employs X-ray crystallography tools like SHELX, particularly SHELXL for refinement and SHELXS for structure solution .
Properties
IUPAC Name |
(E)-N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-20(12-11-16-8-5-13-27-16)22-14-19-17-9-3-4-10-18(17)21(26)24(23-19)15-6-1-2-7-15/h3-5,8-13,15H,1-2,6-7,14H2,(H,22,25)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXAGPHDTBCWAN-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)acrylamide, with the CAS number 1421587-11-2, is a compound of significant interest in medicinal chemistry due to its structural complexity and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential applications in therapeutic contexts.
Chemical Structure and Properties
The molecular formula of this compound is C21H21N3O2S, with a molecular weight of approximately 379.5 g/mol. The compound features a phthalazinone core, a thiophene ring, and an acrylamide moiety, which contribute to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O2S |
| Molecular Weight | 379.5 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Research indicates that this compound exhibits potent activity as a serotonin 5-HT3 receptor antagonist. This mechanism is critical for its role in modulating neurotransmission and has implications for treating various neurological disorders. The compound's ability to inhibit the von Bezold-Jarisch reflex in animal models suggests its potential application in managing cardiovascular conditions as well.
Biological Activity and Pharmacological Effects
Several studies have investigated the pharmacological effects of this compound:
- Antagonistic Activity : The compound has shown high binding affinity to serotonin receptors, particularly 5-HT3 receptors. This property may be leveraged in developing treatments for anxiety and depression disorders.
- Anticancer Potential : Analogous compounds with similar structures have demonstrated efficacy in inhibiting cancer cell proliferation through modulation of signal transduction pathways involved in tumor growth. This suggests that this compound could be explored further for anticancer therapies.
Case Studies
Recent studies have highlighted the biological activity of related compounds:
Study 1: Serotonin Receptor Antagonism
In a study evaluating the effects of various serotonin receptor antagonists, this compound was found to significantly reduce anxiety-like behaviors in rodent models when administered at doses correlating with its binding affinity.
Study 2: Antitumor Activity
Another investigation focused on structurally similar phthalazinone derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models. These compounds were noted for their ability to induce apoptosis in cancer cells via mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic features of (E)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)acrylamide and analogous compounds:
Key Observations:
Core Heterocycles: The phthalazinone core in the target compound is unique compared to thiophene-carboxamide () or pyridine/pyrimidine systems (). Phthalazinones are associated with intercalation or ATP-competitive binding in kinases . Thiophen-2-yl groups are shared with compounds 5112 () and the supplier compound (), suggesting a role in π-π stacking or hydrophobic interactions.
Substituent Effects: Electron-Withdrawing Groups: The nitro group in 5112 () may enhance reactivity or target affinity but could reduce bioavailability due to polarity. Cyclopentyl vs.
Synthetic Routes: Compound 5112 () uses oxazolone intermediates, while the carboxamide derivative () employs cyano-mercapto chemistry. The target compound’s synthesis likely involves acryloylation of a preformed phthalazinone-methylamine intermediate.
Biological Implications: The dual pyridyl/pyrimidine groups in ’s compound suggest kinase inhibition (e.g., EGFR or VEGFR), whereas the target’s phthalazinone may target PARP or ALK pathways.
Structural and Conformational Analysis
- Cyclopentyl Puckering : The cyclopentyl group’s puckering, quantified via Cremer-Pople parameters, could influence binding pocket accommodation compared to planar aromatic substituents in ’s methoxyphenyl derivative .
- Acrylamide Rigidity : The (E)-configuration in the target compound enforces a linear geometry, contrasting with the (Z)-configured acrylamide in 5112 (), which may alter hydrogen-bonding patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
